molecular formula C22H21F3N4O3S B6564309 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 920221-48-3

2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6564309
CAS No.: 920221-48-3
M. Wt: 478.5 g/mol
InChI Key: QDJXRDFKULGCLQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₂H₂₁F₃N₄O₃S Molecular Weight: 478.5 g/mol CAS No.: 920221-48-3 (VCID: VC11960363) IUPAC Name: 2-[2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

This compound features a hybrid pyrimidine-pyridine core with a sulfanyl methyl bridge, a methoxy group at the 5-position of the pyridine ring, and a trifluoromethylphenyl acetamide moiety. Its structural complexity confers unique physicochemical properties, including enhanced metabolic stability and bioavailability due to the electron-withdrawing trifluoromethyl group . The 4,6-dimethylpyrimidin-2-yl group contributes to π-π stacking interactions, while the sulfanyl linkage enhances solubility and binding affinity in biological systems .

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c1-13-7-14(2)27-21(26-13)33-12-17-9-18(30)19(32-3)10-29(17)11-20(31)28-16-6-4-5-15(8-16)22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJXRDFKULGCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a pyrimidine core, a dihydropyridine structure, and various functional groups that suggest potential biological activities. Its unique structural features position it as a candidate for pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F3N3O3SC_{19}H_{20}F_{3}N_{3}O_{3}S, with a molecular weight of approximately 421.44 g/mol. The presence of the trifluoromethyl group and the sulfanyl moiety are particularly noteworthy due to their roles in enhancing biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing pyrimidine and thiol groups often show significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The dihydropyridine framework is known for its role in several anticancer agents, suggesting that this compound may also exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : The presence of methoxy and trifluoromethyl groups can enhance anti-inflammatory activity by modulating inflammatory pathways.

Antimicrobial Studies

A study investigating derivatives of pyrimidine and thiol compounds highlighted their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound was not directly tested in this study; however, its structural analogs showed Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 50 µg/mL against these pathogens .

Anticancer Activity

In vitro assays conducted on related dihydropyridine compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related compound exhibited an IC50 value of 25 µM against MCF-7 cells. These findings suggest that our compound may similarly exert anticancer effects, warranting further investigation.

Anti-inflammatory Mechanisms

Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. A related study indicated that certain pyrimidine derivatives could reduce inflammation markers by up to 60% at concentrations as low as 10 µM . This suggests potential therapeutic applications for inflammatory diseases.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityMIC/IC50
Compound APyrimidine + ThiolAntimicrobial12.5 µg/mL
Compound BDihydropyridineAnticancerIC50: 25 µM
Compound CMethoxy + TriazoleAnti-inflammatoryIC50: 10 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives with pyrimidine, thienopyrimidine, or triazole cores. Key differences in substituents, core scaffolds, and biological activities are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine-Pyridine Hybrid 4,6-Dimethylpyrimidinyl, 5-methoxy, trifluoromethylphenyl Under investigation (potential kinase inhibition)
2-({3-Butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine Butyl, trifluoromethylphenyl Enhanced stability and bioavailability; therapeutic potential in inflammation
N-(4-Methylphenyl)-2-{[4-(4-methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Methylphenyl, pyridinyl Antimicrobial activity
2-{[3-(2,4-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 2,4-Dimethylphenyl, trifluoromethylphenyl Anti-inflammatory and anticancer activity
2-({3-Ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide Thieno[3,2-d]pyrimidine Ethyl, phenyl, methoxy-methylphenyl Selective kinase inhibition

Key Insights

Core Scaffold Influence: The pyrimidine-pyridine hybrid in the target compound offers distinct electronic properties compared to thienopyrimidine or triazole cores. This may enhance binding to specific enzyme pockets (e.g., kinases) due to its planar geometry and hydrogen-bonding capacity . Thienopyrimidine derivatives (e.g., ) exhibit broader therapeutic applications (e.g., anti-inflammatory, anticancer) due to their sulfur-containing heterocycles, which improve membrane permeability .

Substituent Effects :

  • Trifluoromethylphenyl Group : Common in the target compound and derivatives, this group enhances metabolic stability and hydrophobic interactions in target binding .
  • Methoxy and Methyl Groups : The 5-methoxy group in the target compound may reduce oxidative metabolism, while 4,6-dimethylpyrimidinyl optimizes steric interactions .

Biological Activity Trends: Thienopyrimidine derivatives with alkyl chains (e.g., butyl in ) show improved bioavailability, whereas bulkier substituents (e.g., phenyl in ) correlate with kinase selectivity . Triazole-containing analogs () lack the trifluoromethylphenyl group, resulting in lower potency but broader antimicrobial activity .

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